molecular formula C7H9NO5S2 B2885817 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide CAS No. 2230802-50-1

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide

Cat. No.: B2885817
CAS No.: 2230802-50-1
M. Wt: 251.27
InChI Key: YIJMTUFZLUVTML-UHFFFAOYSA-N
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Description

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is an organic compound with the molecular formula C7H9NO5S2 It is characterized by the presence of a formyl group, two methoxy groups, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formylation: The formyl group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonamide reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Carboxy-3,4-dimethoxythiophene-2-sulfonamide.

    Reduction: 5-Hydroxymethyl-3,4-dimethoxythiophene-2-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Formyl-3,4-dimethoxythiophene-2-sulfonamide involves its interaction with molecular targets and pathways. The formyl group and sulfonamide moiety play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-methoxythiophene: Lacks the sulfonamide group and has only one methoxy group.

    3,4-Dimethoxythiophene-2-sulfonamide: Lacks the formyl group.

    5-Formyl-3-methoxythiophene-2-sulfonamide: Has only one methoxy group.

Uniqueness

5-Formyl-3,4-dimethoxythiophene-2-sulfonamide is unique due to the combination of its formyl, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-formyl-3,4-dimethoxythiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S2/c1-12-5-4(3-9)14-7(6(5)13-2)15(8,10)11/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMTUFZLUVTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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